Cas no 67404-69-7 (Cyclohexane, [(1Z)-2-iodoethenyl]-)
![Cyclohexane, [(1Z)-2-iodoethenyl]- structure](https://ja.kuujia.com/scimg/cas/67404-69-7x500.png)
Cyclohexane, [(1Z)-2-iodoethenyl]- 化学的及び物理的性質
名前と識別子
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- Cyclohexane, [(1Z)-2-iodoethenyl]-
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- インチ: 1S/C8H13I/c9-7-6-8-4-2-1-3-5-8/h6-8H,1-5H2/b7-6-
- InChIKey: ZXSSDGGNCWCSHX-SREVYHEPSA-N
- ほほえんだ: C1(/C=C\I)CCCCC1
じっけんとくせい
- 密度みつど: 1.632±0.06 g/cm3(Predicted)
- ふってん: 52-53 °C(Press: 0.3 Torr)
Cyclohexane, [(1Z)-2-iodoethenyl]- 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Cyclohexane, [(1Z)-2-iodoethenyl]-に関する追加情報
Cyclohexane, [(1Z)-2-iodoethenyl]-: A Key Intermediate in Modern Chemical Synthesis and Medicinal Chemistry
Cyclohexane, [(1Z)-2-iodoethenyl]-, identified by its CAS number 67404-69-7, is a versatile compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. This molecule, characterized by its cyclohexane backbone substituted with a (1Z)-2-iodoethenyl group, serves as a crucial intermediate in the synthesis of various biologically active compounds. Its unique structural features make it particularly valuable for constructing complex molecular architectures, enabling the development of novel therapeutic agents.
The (1Z)-2-iodoethenyl moiety in Cyclohexane, [(1Z)-2-iodoethenyl]- introduces a high degree of reactivity, making it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in modern synthetic chemistry, allowing for the efficient construction of carbon-carbon bonds, which are essential in the formation of intricate organic molecules. The presence of the iodine atom further enhances its utility, as iodine can be readily displaced by various nucleophiles, facilitating the introduction of diverse functional groups.
In recent years, there has been a surge in research focusing on the applications of Cyclohexane, [(1Z)-2-iodoethenyl]- in medicinal chemistry. Its ability to serve as a building block for pharmacophores has led to its incorporation in the synthesis of several promising drug candidates. For instance, researchers have utilized this compound to develop novel antiviral and anticancer agents. The (1Z)-2-iodoethenyl group can be strategically positioned within a molecule to interact with biological targets, thereby modulating their activity. This flexibility has made it an indispensable tool for medicinal chemists seeking to design molecules with enhanced efficacy and reduced toxicity.
The synthesis of Cyclohexane, [(1Z)-2-iodoethenyl]- typically involves the reaction of cyclohexene with iodine under controlled conditions. This process requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and sustainable production methods, aligning with the growing emphasis on green chemistry principles. For example, catalytic systems that minimize waste and energy consumption have been developed, making the synthesis of this compound more environmentally friendly.
One of the most compelling aspects of Cyclohexane, [(1Z)-2-iodoethenyl]- is its role in facilitating the development of conjugated polymers and organic electronic materials. The (1Z)-2-iodoethenyl group can be polymerized or incorporated into larger molecular frameworks to create materials with unique electronic properties. These materials are finding applications in flexible electronics, organic photovoltaics, and light-emitting diodes (OLEDs). The ability to precisely control the structure and properties of these materials is crucial for advancing next-generation electronic devices.
The chemical reactivity of Cyclohexane, [(1Z)-2-iodoethenyl]- also makes it a valuable tool for studying reaction mechanisms and developing new synthetic strategies. Researchers have employed this compound to probe the dynamics of various organic transformations, providing insights that can be applied to broader areas of synthetic chemistry. Additionally, its use in combinatorial chemistry and high-throughput screening has accelerated the discovery process for new compounds with potential therapeutic applications.
In conclusion, Cyclohexane, [(1Z)-2-iodoethenyl]-, CAS number 67404-69-7, is a multifaceted compound with significant implications in both chemical synthesis and pharmaceutical development. Its unique structural features and reactivity make it an indispensable intermediate for constructing complex molecules. As research continues to evolve, the applications of this compound are expected to expand further, driving innovation across multiple scientific disciplines.
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